REACTION_CXSMILES
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C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([S:10]C(=O)N(C)C)=[C:6]([C:16]([CH3:19])([CH3:18])[CH3:17])[CH:5]=1.CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[C:16]([C:6]1[CH:5]=[C:4]([CH2:3][OH:2])[CH:9]=[CH:8][C:7]=1[SH:10])([CH3:19])([CH3:17])[CH3:18]
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Control Type
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AMBIENT
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was quenched cautiously with saturated aqueous citric acid
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Type
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EXTRACTION
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Details
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extracted with EtOAc (2×100 mL)
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Type
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WASH
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Details
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The combined organic extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
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Details
|
concentrated
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Type
|
WASH
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Details
|
Chromatography of the residue over silica gel, eluting with 3:2 hexane
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C=CC1S)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |